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Compound of Interest

Compound Name: CP-135807

CAS No.: 151272-90-1

Cat. No.: B125412

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-135807, with the chemical name 3-(N-Methylpyrrolidin-2R-ylmethyl)-5-(3-nitropyrid-2-

ylamino)-1H-indole, is a potent and selective 5-hydroxytryptamine-1D (5-HT1D) receptor

agonist.[1][2] Developed by Pfizer, this compound has been a valuable tool in neuroscience

research for elucidating the role of the 5-HT1D receptor. This technical guide provides a

comprehensive overview of the discovery, development, and pharmacological profile of CP-
135807, including its mechanism of action, binding affinity, and functional efficacy. Detailed

experimental protocols and a proposed synthesis route are also presented to support further

research and development efforts.

Discovery and Development
The development of CP-135807 emerged from research programs aimed at creating selective

5-HT1D receptor agonists, primarily for the potential treatment of migraine. The rationale was

to design a compound that could mimic the action of serotonin at presynaptic 5-HT1D
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autoreceptors on serotonergic neurons, thereby inhibiting the release of pro-inflammatory

neuropeptides implicated in migraine pathophysiology.

While a detailed public history of the lead optimization process for CP-135807 is not

extensively documented, it is understood to be a product of systematic medicinal chemistry

efforts to achieve high affinity and selectivity for the 5-HT1D receptor over other serotonin

receptor subtypes and other monoamine receptors.

Pharmacological Profile
Binding Affinity and Selectivity
CP-135807 exhibits high affinity for the 5-HT1D receptor. While specific data for the human

receptor is limited in publicly available literature, studies on bovine and rat receptors have

demonstrated its potent binding characteristics.

Receptor Subtype Species Parameter Value (nM)

5-HT1D Bovine IC50 3.1[3]

5-HT1D Rat IC50 33

Note: IC50 is the half maximal inhibitory concentration. A comprehensive selectivity profile with

Ki values against a broader panel of human receptors is not readily available in the public

domain.

Functional Efficacy
As a 5-HT1D receptor agonist, CP-135807 has been shown to be functionally active. In

functional studies, it produces a dose-dependent decrease in extracellular serotonin, consistent

with its action as a terminal 5-HT autoreceptor agonist.[1]

A detailed table of functional efficacy (EC50 and Emax) from specific assays such as GTPγS

binding or cAMP inhibition for CP-135807 is not publicly available.

Pharmacokinetics
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Detailed pharmacokinetic parameters for CP-135807, such as plasma half-life (t1/2), maximum

concentration (Cmax), and bioavailability, are not extensively reported in publicly accessible

literature.

Mechanism of Action and Signaling Pathway
CP-135807 exerts its effects through the activation of the 5-HT1D receptor, a member of the G-

protein coupled receptor (GPCR) superfamily. The 5-HT1D receptor is coupled to inhibitory G-

proteins, specifically of the Gi/o family.

CP-135807 5-HT1D Receptor Binds to Gi/o Protein Activates Adenylyl Cyclase Inhibits cAMP Conversion of ATP to Downstream
Cellular Effects

 Leads to

Click to download full resolution via product page

Mechanism of Action of CP-135807.

Upon binding of CP-135807, the activated Gi/o protein inhibits the enzyme adenylyl cyclase.

This inhibition leads to a decrease in the intracellular concentration of the second messenger

cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity

of downstream protein kinases, ultimately leading to the physiological effects of 5-HT1D

receptor activation, such as the inhibition of neurotransmitter release.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of CP-135807
for the 5-HT1D receptor.
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Workflow for a Radioligand Binding Assay.

Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1D receptor in a

suitable buffer and prepare a membrane fraction by centrifugation.

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand

for the 5-HT1D receptor (e.g., [³H]-5-HT), and varying concentrations of CP-135807.

Incubation: Incubate the mixture at a specific temperature for a defined period to allow

binding to reach equilibrium.

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the

receptor-bound radioligand from the unbound radioligand.

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of inhibition of radioligand binding against the

concentration of CP-135807 to determine the IC50 value. The Ki (inhibition constant) can

then be calculated using the Cheng-Prusoff equation.

Functional cAMP Assay (General Protocol)
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This protocol outlines a general method for assessing the functional agonist activity of CP-
135807 by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Cell Culture: Culture cells stably expressing the human 5-HT1D receptor.

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

Compound Incubation: Pre-incubate the cells with varying concentrations of CP-135807 for a

defined period.

Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells to stimulate

cAMP production.

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a

commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation

against the concentration of CP-135807 to determine the EC50 value.

Synthesis
A specific, detailed synthesis protocol for CP-135807 is not readily available in peer-reviewed

literature. However, based on its chemical structure, a plausible synthetic route can be

proposed, likely involving the coupling of a substituted indole core with a chiral pyrrolidine side

chain and a nitropyridine moiety. A key publication by Macor et al. in 1994 describes the

synthesis of a related 5-amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole intermediate, which

would be a crucial precursor.[3] The final step would likely involve a nucleophilic aromatic

substitution reaction between the 5-aminoindole and 2-chloro-3-nitropyridine.

Conclusion
CP-135807 is a valuable pharmacological tool for studying the 5-HT1D receptor. Its high affinity

and selectivity have enabled researchers to probe the physiological and behavioral roles of this

receptor subtype. While comprehensive data on its human pharmacology and

pharmacokinetics are not fully in the public domain, the information available underscores its

importance in the field of serotonin research. The experimental protocols and mechanistic
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insights provided in this guide are intended to facilitate further investigation into the therapeutic

potential of 5-HT1D receptor agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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